molecular formula C16H24N2O5 B13762182 Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- CAS No. 68400-49-7

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-

Katalognummer: B13762182
CAS-Nummer: 68400-49-7
Molekulargewicht: 324.37 g/mol
InChI-Schlüssel: QKOQWHQAZFRCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is a chemical compound with the molecular formula C16H24N2O5 It is characterized by the presence of a morpholine ring substituted with a nitrophenyl group and two isopropoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- typically involves the reaction of morpholine with 2,5-bis(1-methylethoxy)-4-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized morpholine compounds .

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other morpholine derivatives such as:

Uniqueness

Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is unique due to the presence of both isopropoxy groups and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

68400-49-7

Molekularformel

C16H24N2O5

Molekulargewicht

324.37 g/mol

IUPAC-Name

4-[4-nitro-2,5-di(propan-2-yloxy)phenyl]morpholine

InChI

InChI=1S/C16H24N2O5/c1-11(2)22-15-10-14(18(19)20)16(23-12(3)4)9-13(15)17-5-7-21-8-6-17/h9-12H,5-8H2,1-4H3

InChI-Schlüssel

QKOQWHQAZFRCQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1N2CCOCC2)OC(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.